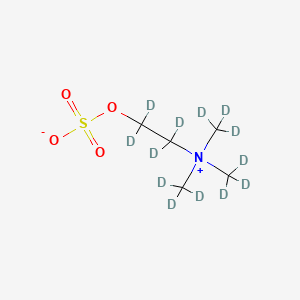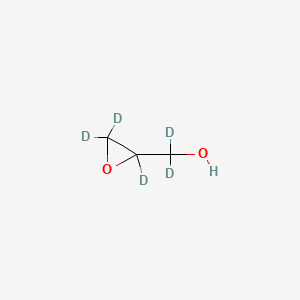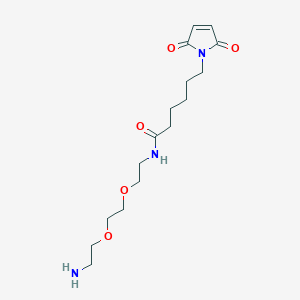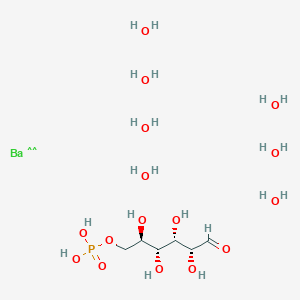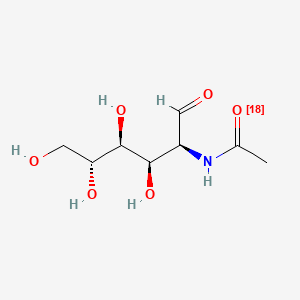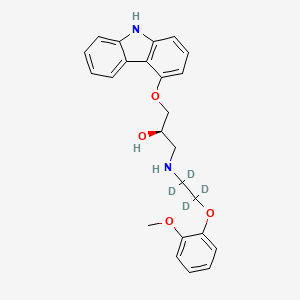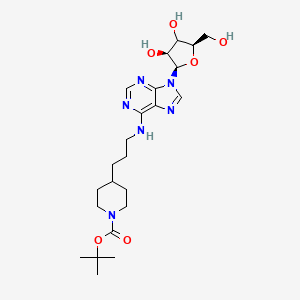
KRAS inhibitor-20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Inhibidor de KRAS-20 es un compuesto de molécula pequeña diseñado para dirigirse a la proteína homóloga del oncogén viral del sarcoma de rata de Kirsten (KRAS), que es una pequeña GTPasa involucrada en las vías de señalización celular que regulan el crecimiento y la proliferación celular. Las mutaciones de KRAS se encuentran entre los impulsores oncogénicos más comunes en los cánceres humanos, particularmente en el cáncer de pulmón de células no pequeñas, el cáncer colorrectal y el adenocarcinoma ductal pancreático .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Inhibidor de KRAS-20 implica varios pasos, incluida la formación de intermedios clave y la reacción de acoplamiento final. La ruta sintética típicamente comienza con la preparación de un derivado de ácido benzoico sustituido, seguido de ciclación y modificaciones de grupos funcionales para introducir los sustituyentes deseados. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para optimizar el rendimiento y la pureza .
Métodos de producción industrial
La producción industrial del Inhibidor de KRAS-20 implica la ampliación de la síntesis de laboratorio a una escala mayor, asegurando la coherencia y el control de calidad. Este proceso incluye el uso de reactores de alto rendimiento, sistemas de purificación automatizados y protocolos estrictos de garantía de calidad para cumplir con los estándares reglamentarios. Los métodos de producción están diseñados para ser rentables y ecológicos, minimizando los residuos y el consumo de energía .
Análisis De Reacciones Químicas
Tipos de reacciones
El Inhibidor de KRAS-20 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede afectar su actividad biológica.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el compuesto, lo que potencialmente altera su afinidad de unión a KRAS.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Las condiciones de reacción típicamente implican temperaturas controladas, niveles de pH y sistemas de solventes para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen versiones modificadas del Inhibidor de KRAS-20 con diferentes grupos funcionales, que se pueden probar más a fondo para su actividad biológica y eficacia en la inhibición de KRAS .
Aplicaciones Científicas De Investigación
El Inhibidor de KRAS-20 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto de herramienta para estudiar las propiedades químicas y la reactividad de los inhibidores de KRAS.
Biología: Employed in cellular and molecular biology experiments to investigate the role of KRAS in cell signaling and cancer progression.
Medicina: Tested in preclinical and clinical studies for its potential as a therapeutic agent in treating KRAS-mutant cancers.
Industria: Utilizado en el desarrollo de nuevas terapias dirigidas a KRAS y herramientas de diagnóstico
Mecanismo De Acción
El Inhibidor de KRAS-20 ejerce sus efectos uniéndose a la proteína KRAS en su forma inactiva, evitando su activación y posterior señalización a través de las vías MAPK y PI3K. Esta inhibición conduce a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas con mutaciones de KRAS. El compuesto se dirige específicamente al bolsillo de cambio II de KRAS, que es fundamental para su interacción con los efectores posteriores .
Comparación Con Compuestos Similares
El Inhibidor de KRAS-20 se compara con otros inhibidores de KRAS como sotorasib y adagrasib. Si bien sotorasib y adagrasib se dirigen específicamente a la mutación KRAS G12C, el Inhibidor de KRAS-20 tiene una actividad más amplia contra múltiples mutaciones de KRAS. Esto lo convierte en una opción más versátil para atacar diversos cánceres impulsados por KRAS. Los compuestos similares incluyen:
Sotorasib: Se dirige a la mutación KRAS G12C.
Adagrasib: Otro inhibidor de KRAS G12C con un mecanismo de unión diferente.
La capacidad única del Inhibidor de KRAS-20 para atacar múltiples mutaciones de KRAS lo diferencia de estos compuestos, ofreciendo posibles ventajas en el tratamiento de una gama más amplia de cánceres con mutaciones de KRAS .
Propiedades
Fórmula molecular |
C31H40F4N6O2 |
|---|---|
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
1-[(3S)-4-[(6R,7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1 |
Clave InChI |
NRFWNEBUKRLYDL-BVOGOJNSSA-N |
SMILES isomérico |
C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(C[C@@H]4C)C(=O)C=C)OC[C@@H]5CCCN5C |
SMILES canónico |
CC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


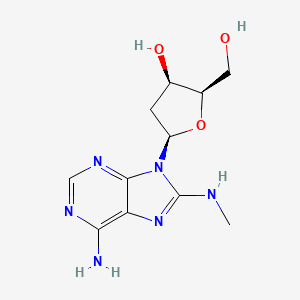

![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
